molecular formula C16H19NO3 B2790748 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 765283-03-2

7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B2790748
CAS No.: 765283-03-2
M. Wt: 273.332
InChI Key: IUSFXWZWVJBFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones widely found in green plants, fungi, and bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by a reaction with various sodium azides . Another method involves the reaction of 7-hydroxychroman-4-one with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins.

Scientific Research Applications

7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antifungal and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as anticoagulants and anticancer agents.

    Industry: Utilized in the production of optical brighteners, photosensitizers, and fluorescent dyes.

Mechanism of Action

The mechanism of action of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes like DNA gyrase and COX, leading to antimicrobial and anti-inflammatory effects . The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-4-(morpholin-4-ylmethyl)chromen-2-one: Similar structure but with a methyl group at the 6-position instead of the 7,8-dimethyl substitution.

    4-Methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate: Another coumarin derivative with different substituents.

Uniqueness

7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine ring enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

7,8-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-3-4-14-13(10-17-5-7-19-8-6-17)9-15(18)20-16(14)12(11)2/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSFXWZWVJBFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.